![molecular formula C18H21FN2O3S B4677516 N~2~-(4-fluorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4677516.png)
N~2~-(4-fluorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-fluorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as FISP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FISP belongs to the class of compounds known as glycine receptor antagonists, which have been shown to have a range of effects on the central nervous system.
Mechanism of Action
FISP acts as a competitive antagonist of glycine receptors, which are involved in the regulation of inhibitory neurotransmission in the central nervous system. By binding to these receptors, FISP prevents the binding of glycine, leading to a reduction in inhibitory neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of FISP are largely related to its effects on glycine receptors. By reducing inhibitory neurotransmission, FISP has been shown to have a range of effects on the central nervous system, including analgesic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One advantage of FISP is its specificity for glycine receptors, which allows for more targeted research into the role of these receptors in various physiological processes. However, FISP also has limitations, as its effects on other receptor systems and potential side effects must be carefully considered in experimental design.
Future Directions
Future research on FISP could explore its potential therapeutic applications in a range of neurological and psychiatric disorders. Additionally, further investigation into the mechanism of action of FISP and its effects on other receptor systems could provide insight into the broader role of glycine receptors in the central nervous system.
Scientific Research Applications
FISP has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been its use as a potential treatment for chronic pain, as glycine receptor antagonists have been shown to have analgesic effects. FISP has also been investigated for its potential use in the treatment of epilepsy, as glycine receptors have been implicated in the regulation of seizure activity.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-methylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14(2)12-20-18(22)13-21(16-10-8-15(19)9-11-16)25(23,24)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTDONVDCSJXOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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